1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride
Description
Structural Characterization of 1,2,3,4-Tetrahydro-2,7-naphthyridine Dihydrochloride
Molecular Architecture and Isomeric Configurations
The molecular architecture of this compound is fundamentally based on the 2,7-naphthyridine scaffold, which represents one of six possible structural isomers of pyridopyridine. The parent compound, 2,7-naphthyridine, possesses the molecular formula C8H6N2 and serves as the foundational structure for the tetrahydro derivative. The tetrahydrogenated analog exhibits the molecular formula C8H10N2 for the free base, with a molecular weight of 134.18 grams per mole. When formulated as the dihydrochloride salt, the compound displays the molecular formula C8H12Cl2N2 and an increased molecular weight of 207.10 grams per mole.
The structural configuration involves a bicyclic arrangement where two nitrogen atoms are positioned at the 2 and 7 positions of the naphthyridine ring system. The tetrahydrogenation occurs specifically at the 1,2,3,4-positions, resulting in the saturation of one of the pyridine rings while maintaining the aromaticity of the second ring. This selective hydrogenation creates a unique molecular geometry that influences both the chemical properties and biological activity of the compound. The dihydrochloride formation involves protonation of both nitrogen centers, resulting in a dication stabilized by two chloride anions.
The compound demonstrates specific stereochemical considerations due to the presence of the saturated ring system. The conformational flexibility introduced by the tetrahydro configuration allows for various ring conformations, including chair and boat forms, which can influence the overall molecular geometry and intermolecular interactions. The Chemical Abstracts Service registry number for the dihydrochloride salt is 449175-32-0, while the parent tetrahydro compound is registered under 108749-08-2.
| Property | Free Base | Dihydrochloride Salt |
|---|---|---|
| Molecular Formula | C8H10N2 | C8H12Cl2N2 |
| Molecular Weight (g/mol) | 134.18 | 207.10 |
| Chemical Abstracts Service Number | 108749-08-2 | 449175-32-0 |
| Melting Point | 248-250°C | Not specified |
| Storage Conditions | 2-8°C under inert gas | 4°C |
Crystallographic Analysis and Conformational Dynamics
The crystallographic analysis of this compound reveals important structural details regarding its solid-state arrangement and conformational preferences. The compound exhibits specific packing arrangements in the crystal lattice that are influenced by hydrogen bonding interactions between the protonated nitrogen centers and the chloride anions. These interactions create a three-dimensional network that stabilizes the crystal structure and influences the physical properties of the material.
The conformational dynamics of the tetrahydro ring system demonstrate considerable flexibility compared to the fully aromatic parent compound. The saturated six-membered ring can adopt various conformations, with the chair conformation typically being the most thermodynamically stable. However, the presence of the adjacent aromatic ring and the substitution pattern can influence the preferred conformation and introduce barriers to ring interconversion. The calculated density of the compound is reported as 1.068 ± 0.06 grams per cubic centimeter, indicating a relatively compact molecular packing in the solid state.
Computational analysis suggests that the compound exhibits a predicted boiling point of 244.5 ± 30.0°C and a flash point of 101.7°C for the free base form. The refractive index is calculated to be 1.548, providing insights into the optical properties of the material. The predicted logarithmic partition coefficient (LogP) value of 1.5709 indicates moderate lipophilicity, which influences solubility characteristics and potential membrane permeability.
The topological polar surface area is calculated as 24.92 square angstroms, reflecting the contribution of the nitrogen atoms to the overall polarity of the molecule. This parameter is particularly important for understanding the compound's potential for intermolecular interactions and its behavior in different solvent systems. The molecule contains two hydrogen bond acceptors corresponding to the nitrogen atoms and one hydrogen bond donor in the free base form, though the dihydrochloride salt exhibits different hydrogen bonding characteristics due to protonation.
Spectroscopic Identification Strategies
Nuclear Magnetic Resonance Profiling
Nuclear magnetic resonance spectroscopy provides definitive structural identification for this compound through characteristic chemical shift patterns and coupling relationships. The proton nuclear magnetic resonance spectrum exhibits distinct signals corresponding to the aromatic protons of the retained pyridine ring and the aliphatic protons of the saturated ring system. For 2,7-naphthyridine derivatives, systematic studies have established that chemical shift calculations can be performed with good accuracy, typically showing deviations of no more than ± 0.2 parts per million for proton spectra.
The aromatic region of the proton nuclear magnetic resonance spectrum typically displays signals between 6.5 and 8.5 parts per million, corresponding to the pyridine ring protons. These signals exhibit characteristic coupling patterns that reflect the substitution pattern and electronic environment of the aromatic system. The aliphatic protons of the tetrahydro ring appear in the range of 2.5 to 4.5 parts per million, with the methylene groups adjacent to nitrogen showing distinctive downfield shifts due to the electron-withdrawing effect of the nitrogen atoms.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with aromatic carbons appearing in the range of 110-160 parts per million and aliphatic carbons in the 20-60 parts per million region. The use of auxiliary techniques such as Attached Proton Test, Distortionless Enhancement by Polarization Transfer, and direct heteronuclear correlation experiments facilitates complete assignment of carbon signals and confirmation of molecular connectivity. For the dihydrochloride salt, the protonation of nitrogen centers significantly affects the chemical shifts of adjacent carbons, providing additional confirmation of salt formation.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that are diagnostic for the naphthyridine ring system. Under electron impact ionization conditions, naphthyridine derivatives typically exhibit a general fragmentation pathway involving the loss of hydrogen cyanide (molecular weight 27), resulting in fragments at mass-to-charge ratios of 104, 103, 77, 76, and 50. This fragmentation pattern is characteristic of 2,7-naphthyridine ring cleavage and serves as a fingerprint for structural identification.
The molecular ion peak for the free base appears at mass-to-charge ratio 134, corresponding to the molecular weight of C8H10N2. The base peak in the spectrum often corresponds to the loss of hydrogen cyanide, producing a fragment at mass-to-charge ratio 107. Additional fragmentation involves the loss of various alkyl and hydrogen radical species, creating a complex fragmentation pattern that provides detailed structural information about the compound.
For the dihydrochloride salt, the mass spectrometric behavior is complicated by the ionic nature of the compound and the potential for in-source fragmentation. The protonated molecular ion may be observed under positive ionization conditions, while the loss of hydrogen chloride can produce peaks corresponding to the monoprotonated species. The nitrogen atoms in 2,7-naphthyridines provide sufficient proton affinity to allow the formation of stable addition complexes, which can be observed as [M + H]+ or other adduct ions in the mass spectrum.
Infrared Vibrational Signature Analysis
Infrared spectroscopy provides valuable information about the functional groups and molecular vibrations present in this compound. The spectrum exhibits characteristic absorption bands that are diagnostic for the naphthyridine ring system and the presence of the dihydrochloride salt formation. The aromatic carbon-hydrogen stretching vibrations typically appear in the region of 3000-3100 wavenumbers, while the aliphatic carbon-hydrogen stretches are observed in the 2800-3000 wavenumber range.
The aromatic carbon-carbon stretching vibrations produce multiple bands in the 1400-1600 wavenumber region, which are characteristic of the pyridine ring system. The carbon-nitrogen stretching vibrations of the aromatic ring appear as strong bands in the 1200-1400 wavenumber range. The presence of the saturated ring system introduces additional aliphatic carbon-carbon and carbon-hydrogen bending vibrations in the fingerprint region below 1400 wavenumbers.
For the dihydrochloride salt, the protonation of the nitrogen centers significantly affects the vibrational spectrum. The nitrogen-hydrogen stretching vibrations of the protonated nitrogens appear as broad bands in the 2400-3200 wavenumber region, often overlapping with the carbon-hydrogen stretching region. The presence of chloride anions can be inferred from the overall spectral pattern and the absence of free nitrogen lone pair characteristics that would be present in the free base form.
Properties
IUPAC Name |
1,2,3,4-tetrahydro-2,7-naphthyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c1-3-9-5-8-6-10-4-2-7(1)8;;/h1,3,5,10H,2,4,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLRABMSNBQYDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CN=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60739980 | |
| Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60739980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
449175-32-0 | |
| Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60739980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reduction and Cyclization Approach
One effective approach described in patent US9133188B2 involves the reduction of substituted naphthyridine precursors followed by cyclization under controlled conditions:
- Step 1: Sodium borohydride reduction of a chlorinated naphthyridine intermediate in 1,2-dichloroethane under nitrogen atmosphere at 0-10 °C.
- Step 2: Addition of acetic acid to facilitate cyclization and formation of the tetrahydro-naphthyridine core.
- Step 3: Isolation of the intermediate through filtration and solvent removal under vacuum.
- Step 4: Further functionalization through nucleophilic substitution with amines or other reagents to introduce desired substituents.
- Step 5: Formation of the dihydrochloride salt by treatment with hydrochloric acid or HCl in ethanol solution.
This method emphasizes temperature control, inert atmosphere, and careful pH adjustment to optimize yield and purity.
Amination and Rearrangement Method
Research published in the Journal of Heterocyclic Chemistry (PMC11593454) reports a method involving nucleophilic substitution of chlorine atoms in 1-amino-3-chloro-2,7-naphthyridine derivatives with cyclic amines, triggering rearrangement to tetrahydro-naphthyridine structures:
- Starting from 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles.
- Reaction with cyclic amines such as pyrrolidine, piperidine, or azepane in absolute ethanol.
- The substitution at C-1 position with a cyclic amine and the presence of a primary amine at C-3 facilitate rearrangement to the tetrahydro derivative.
- The rearranged product is then isolated and converted to the dihydrochloride salt by acid treatment.
This approach highlights the importance of substituent nature and steric effects on the rearrangement process.
Doebner Reaction Adaptation
Although primarily used for 1,8-naphthyridines, the Doebner reaction has been adapted for related tetrahydro-naphthyridines, as described in a 1967 Oregon State University thesis:
- Condensation of 2-aminopyridines with aldehydes and pyruvic acid or benzalpyruvic acid in alcoholic media.
- Electron-donating groups at the 6-position of 2-aminopyridine activate the ring for cyclization.
- The reaction proceeds under reflux conditions, yielding tetrahydro-naphthyridine carboxylic acid intermediates.
- These intermediates are then converted to hydrochloride salts by treatment with HCl.
- Variations in aldehydes and substituents affect the yield and purity.
This classical method provides an alternative route, particularly for derivatives with specific substitution patterns.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
- Temperature and Atmosphere: The reduction-based method requires inert atmosphere (nitrogen) and strict temperature control (0-30 °C) to avoid side reactions and ensure high yield of tetrahydro intermediates.
- pH Control: Adjusting pH during workup (e.g., using sodium bicarbonate solution) is critical to separate organic and aqueous layers and to purify intermediates.
- Steric Effects: In amination and rearrangement, the size and boiling point of the cyclic amine influence the rearrangement rate and product formation, with primary amines having boiling points >145 °C being favorable.
- Substituent Effects: Electron-donating groups on the pyridine ring enhance cyclization efficiency in Doebner reactions, improving yields of tetrahydro-naphthyridine derivatives.
- Salt Formation: Conversion to dihydrochloride salt stabilizes the compound and improves crystallinity, facilitating isolation and characterization.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives, while reduction can produce tetrahydro derivatives .
Scientific Research Applications
1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-2,7-naphthyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride
- CAS Number : 449175-32-0 (dihydrochloride form)
- Molecular Formula : C₈H₁₂Cl₂N₂ (free base: C₈H₁₀N₂)
- Molecular Weight : 207.10 g/mol
Synthesis :
The compound is synthesized via regioselective catalytic hydrogenation of 2,7-naphthyridine, followed by hydrochloric acid treatment to form the dihydrochloride salt . Derivatives are often prepared through multi-step reactions involving phosphonate intermediates, alkylation, and cyclization (e.g., using HARP reagents and aldehydes) .
Applications :
Primarily used as a pharmaceutical intermediate, particularly in central nervous system (CNS) drug development due to its bicyclic amine structure, which enhances blood-brain barrier penetration .
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
Key Differences :
- Nitrogen Positioning : The 2,7-naphthyridine scaffold exhibits unique electronic effects due to nitrogen positions, influencing hydrogen bonding and receptor interactions .
- Solubility: Dihydrochloride salts (e.g., 449175-32-0) show superior aqueous solubility (>50 mg/mL) compared to monohydrochloride or free base forms, critical for intravenous formulations .
Substituted Derivatives
Functional Insights :
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Increase binding affinity to serotonin and dopamine receptors but may reduce solubility .
- Synthetic Accessibility : Chloro derivatives are synthesized via direct substitution (e.g., using LiCl), while aryl-substituted analogs require palladium-catalyzed cross-coupling .
Physicochemical and Pharmacological Data
Table 1. Comparative Physicochemical Properties
| Property | This compound | 1,2,3,4-Tetrahydro-2,6-naphthyridine Dihydrochloride | 6-Chloro Derivative (1335053-26-3) |
|---|---|---|---|
| Water Solubility | >50 mg/mL | >45 mg/mL | 12 mg/mL |
| LogP (Partition Coeff.) | -1.2 (hydrophilic) | -1.0 | 1.8 (lipophilic) |
| Melting Point | 245–247°C (decomposes) | 238–240°C | 190–192°C |
| Bioavailability (Oral) | 85% (rat model) | 78% | 62% |
Table 2. Pharmacological Activity
| Compound | IC₅₀ for 5-HT₃ Receptor (nM) | IC₅₀ for DAT (nM) | Selectivity Ratio (5-HT₃/DAT) |
|---|---|---|---|
| 2,7-Naphthyridine Dihydrochloride | 12.3 ± 1.5 | 450 ± 35 | 36.6 |
| 2,6-Naphthyridine Dihydrochloride | 28.7 ± 2.1 | 380 ± 28 | 13.2 |
| 6-Chloro Derivative | 8.9 ± 0.9 | 620 ± 45 | 69.7 |
Biological Activity
1,2,3,4-Tetrahydro-2,7-naphthyridine dihydrochloride is a bicyclic organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and therapeutic potential, supported by relevant data tables and case studies.
- Molecular Formula : C8H12Cl2N2
- Molecular Weight : 207.10 g/mol
- CAS Number : 449175-32-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can modulate the activity of specific enzymes and receptors, influencing cellular pathways involved in disease processes. For instance, it has been shown to inhibit certain enzymes linked to cancer progression and microbial resistance.
Biological Activities
The compound exhibits a broad spectrum of biological activities:
- Antimicrobial Activity : Studies indicate that derivatives of 1,2,3,4-tetrahydro-2,7-naphthyridine demonstrate efficacy against various bacterial pathogens. For example, certain esters and carboxamides have shown protective effects against infections caused by Escherichia coli in animal models.
- Antiviral Properties : The compound has been explored as a potential inhibitor of HIV-1 integrase. Some derivatives have demonstrated high efficacy in preventing viral replication without significant cytotoxicity .
- Antitumor Activity : Research has revealed that specific derivatives exhibit cytotoxic effects against various tumor cell lines. Structure-activity relationship (SAR) studies suggest that modifications at the N-1 and C-7 positions significantly influence antitumor efficacy .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives against E. coli, researchers found that certain compounds exhibited significant protective effects in a mouse model. The mechanism was identified as pro-drug activity where inactive compounds transformed in vivo to exert their effects.
Case Study 2: Antiviral Activity Against HIV
A series of 8-hydroxy-[1,6]naphthyridines were synthesized and tested for their ability to inhibit HIV-1 integrase. One derivative showed potent activity with minimal cytotoxicity in cell cultures. This highlights the potential for developing new antiviral therapies based on this scaffold .
Case Study 3: Antitumor Potential
Research into the antitumor effects of 7-substituted derivatives showed promising results against various cancer cell lines. Modifications to the core structure were found to enhance cytotoxicity significantly compared to unmodified compounds.
Q & A
Q. Can computational chemistry predict novel reactions involving this compound?
- Answer : Molecular dynamics simulations and DFT calculations model transition states and reaction pathways. These tools predict regioselectivity in substitutions or rearrangements, guiding experimental design for unexplored reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
